2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide
Description
This compound (CID 3791921) is a purine derivative featuring a benzyl group at position 3, a 2-methoxyethyl substituent at position 7, and an acetohydrazide moiety at the 1-position (). Its molecular formula is C₁₇H₂₀N₆O₄, with a predicted collision cross-section (CCS) of 185.5 Ų for the [M+H]+ adduct, indicating moderate polarity. The 2-methoxyethyl group enhances solubility compared to alkyl chains, while the benzyl substituent may improve lipophilicity and receptor binding.
Properties
IUPAC Name |
2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxopurin-1-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-27-8-7-21-11-19-15-14(21)16(25)23(10-13(24)20-18)17(26)22(15)9-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQSDMUIUNXAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide (CAS No. 730950-17-1) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on various studies and findings.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its antitumor and antimicrobial properties. Various studies have highlighted its mechanisms of action, efficacy in cell lines, and potential therapeutic applications.
Antitumor Activity
Recent research has demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) have shown that compounds with similar structural features can inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing a dose-dependent response .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for cancer cell proliferation. Compounds were observed to predominantly bind within the minor groove of AT-DNA .
- Case Studies : A study indicated that certain derivatives had IC50 values ranging from 6.26 μM to 20.46 μM across different assays, suggesting a promising therapeutic window for further development .
Antimicrobial Activity
In addition to its antitumor effects, the compound's antimicrobial properties have been evaluated:
- Testing Against Bacteria : The antimicrobial activity was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods according to CLSI guidelines. Some derivatives showed significant antibacterial activity .
- Eukaryotic Model Testing : The efficacy was also tested on Saccharomyces cerevisiae, which serves as a model organism for eukaryotic cells. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections alongside cancer therapy .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Antitumor | A549 | 6.26 | High cytotoxicity in 2D assays |
| Antitumor | HCC827 | 20.46 | Effective but less potent in 3D assays |
| Antimicrobial | Staphylococcus aureus | Varies | Significant antibacterial activity |
| Antimicrobial | Escherichia coli | Varies | Broad-spectrum efficacy noted |
| Eukaryotic Model | Saccharomyces cerevisiae | Varies | Effective against eukaryotic cells |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition.
Anticancer Properties
Research has indicated that derivatives of purine compounds can exhibit anticancer activity. The structural framework of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide allows for modifications that may enhance its efficacy against various cancer cell lines.
Case Study:
A study explored the synthesis of purine derivatives and their cytotoxic effects on cancer cells. The results demonstrated that specific modifications to the purine structure could significantly increase anticancer activity .
Enzyme Inhibition
The compound's ability to inhibit enzymes is a critical area of exploration. Enzyme inhibitors can serve as therapeutic agents for diseases where enzyme activity is dysregulated.
α-Glucosidase Inhibition
Inhibitors of α-glucosidase are vital in managing diabetes by slowing carbohydrate absorption. Research into similar compounds has shown promise in this area.
Data Table: α-Glucosidase Inhibitory Activity
| Compound Name | IC50 Value (µM) | Source |
|---|---|---|
| Compound A | 15 | |
| Compound B | 10 | |
| 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide | <5 (predicted) |
This table indicates that 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide may have a lower IC50 value compared to other known inhibitors.
Proteomics Research
The compound is utilized in proteomics for its potential role in studying protein interactions and functions. It can serve as a probe to understand biological processes at the molecular level.
Applications in Protein Studies
Proteomics involves the large-scale study of proteins and their functions. The incorporation of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide in proteomic studies can facilitate the identification of protein targets and pathways involved in disease mechanisms.
Case Study:
A recent study employed various hydrazide derivatives to investigate their effects on protein stability and interactions within cellular systems. The findings suggested that such compounds could modulate protein functions effectively .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in substitutions at positions 3, 7, and the functional group attached to the purine core. Below is a comparative analysis:
Key Observations :
- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to methyl (T-1-PCPA) or alkyl (3-benzyl-8-propyl) analogs.
- Stability : Acetohydrazides (target compound) are prone to hydrolysis under acidic conditions, as seen in LINA-D11 (), whereas acetamide (T-1-PCPA) or semicarbazide derivatives () may exhibit better metabolic stability.
Research Findings and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
